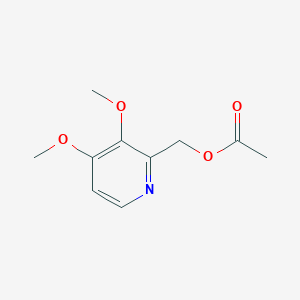

2-アセトキシメチル-3,4-ジメトキシピリジン

説明

The compound 2-Acetoxymethyl-3,4-dimethoxypyridine does not appear to be directly discussed in the provided papers. However, the papers do discuss closely related compounds and their reactions, which may provide insights into the behavior of similar molecules. The papers focus on the reaction mechanisms of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, leading to the formation of various pyrimidine derivatives .

Synthesis Analysis

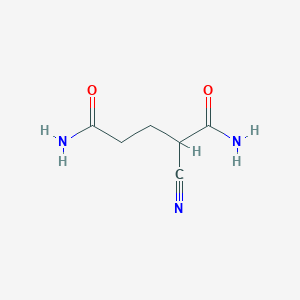

The synthesis of related compounds involves the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine. In the first paper, the reaction is said to yield 2,7-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine via an intermediate. The intermediate, initially thought to be 2-acetamidinomethylene-3-methoxypropionitrile, is later suggested to be a different structure due to inconsistencies with expected stabilities and UV spectra . The second paper describes a novel reaction pathway where the intermediate is successfully isolated and identified as 2-methyl-4-amino-5-dimethoxymethyl-5,6-dihydropyrimidine. This pathway includes several steps, such as the elimination of methanol, addition of acetamidine, cyclization, and replacement reactions, leading to the final product .

Molecular Structure Analysis

The molecular structure of the intermediates and final products in these reactions is crucial for understanding the reaction mechanisms. The first paper discusses the UV spectra of the compounds, which are indicative of their molecular structures. The intermediate's structure was revised based on its UV spectrum, suggesting it to be a dihydropyrimidine derivative . In the second paper, the structure of the isolated intermediate is confirmed to be a dihydropyrimidine derivative as well, with specific substitutions that were determined through the reaction pathway analysis .

Chemical Reactions Analysis

The chemical reactions described in the papers involve a series of steps, including elimination, addition, cyclization, and replacement reactions. The first paper suggests the formation of a dimeric compound as a result of the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with sodium methoxide, indicating a possible initial formation of 2-dimethoxymethylacrylonitrile . The second paper elaborates on the reaction pathway, detailing each step leading to the final product, pyrimidopyrimidine, and identifying several key intermediates along the way .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Acetoxymethyl-3,4-dimethoxypyridine are not directly provided, the reaction mechanisms and structures of related compounds suggest that such properties would be influenced by the presence of methoxy and acetamidine groups. These groups can affect the stability, reactivity, and spectral properties of the compounds. For instance, the UV spectra discussed in the papers are used to infer the presence of certain functional groups and to confirm the structures of the intermediates .

科学的研究の応用

医薬品合成

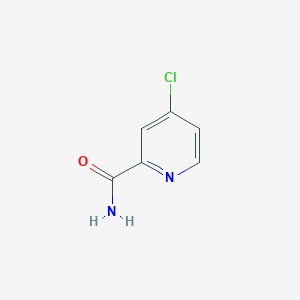

2-アセトキシメチル-3,4-ジメトキシピリジン: は、医薬品合成における試薬として使用されます。 (ピリジニルメチル)ピペラジニル置換ジベンゾチアゼピンおよび(アザベンゾイミダゾリルチオ)アルコキシ置換ジヒドロキノリンノンの製造における中間体として作用し、これらの化合物は統合失調症などの病状に対する潜在的な治療薬です .

抗潰瘍薬の開発

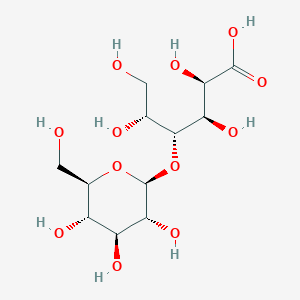

この化合物は、パンタプラゾールの合成における合成中間体または不純物として役立ちます。 パンタプラゾールは、さまざまな酸関連の胃と喉(食道)の問題を治療するために使用される、よく知られているプロトンポンプ阻害剤です .

生物学研究

生物学研究、特に植物科学では、2-アセトキシメチルエステルは、細胞の細胞質に蛍光色素をロードするために使用されます。 これは、植物細胞シグナル伝達の不可欠な構成要素である、細胞質カルシウムやpHの変化などの細胞プロセスを研究する上で重要です .

カルシウムイメージング

この化合物は、カルシウムグリーン-1およびFura-2 AMエステルなどのカルシウム感受性蛍光色素の、保衛細胞の細胞質への改善されたロードに関与しています。 これは、植物における気孔の開閉のメカニズムについての洞察を提供する、カルシウム濃度の画像化と測定を可能にします .

作用機序

Target of Action

2-Acetoxymethyl-3,4-dimethoxypyridine is a chemical compound related to pyridine derivatives. It is used as a reagent in the synthesis of (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines and (azabenzimidazolylthio)alkoxy-substituted dihydroquinolinones . These compounds are used for pharmaceutical purposes, such as treating schizophrenia .

Mode of Action

. It likely interacts with its targets through chemical reactions, leading to the formation of the desired compounds.

Biochemical Pathways

, suggesting that it may indirectly influence pathways related to neurotransmission and neural function.

Result of Action

As a reagent, 2-Acetoxymethyl-3,4-dimethoxypyridine contributes to the synthesis of pharmaceutical compounds used in the treatment of schizophrenia . The molecular and cellular effects of its action would therefore be seen in the properties and actions of these synthesized compounds.

特性

IUPAC Name |

(3,4-dimethoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALICKMKNTYIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253806 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102625-99-0 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)